![molecular formula C15H15NO3S B299761 N-[3-(1,3-dioxan-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B299761.png)
N-[3-(1,3-dioxan-2-yl)phenyl]-2-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(1,3-dioxan-2-yl)phenyl]-2-thiophenecarboxamide, commonly known as DPC-681, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound belongs to the class of thiophene carboxamides and has been synthesized using various methods.
作用机制
The mechanism of action of DPC-681 is not fully understood. However, it has been reported to inhibit the activity of topoisomerase IIα, an enzyme that is involved in DNA replication and repair. Inhibition of this enzyme leads to DNA damage and cell death. In addition, DPC-681 has been reported to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of immune responses and inflammation. Inhibition of NF-κB leads to a decrease in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
DPC-681 has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in programmed cell death. In addition, DPC-681 has been reported to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix. DPC-681 has also been reported to inhibit the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. These findings suggest that DPC-681 could be a potential candidate for the development of new drugs for cancer treatment.
实验室实验的优点和局限性
DPC-681 has several advantages for lab experiments. It is a relatively simple compound to synthesize and purify, and it has shown potent activity against various cancer cell lines. In addition, DPC-681 has been reported to exhibit anti-inflammatory activity, which could be useful for the development of drugs for inflammatory diseases. However, there are also some limitations to using DPC-681 in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its molecular targets. In addition, its potential toxicity and side effects need to be evaluated before it can be considered for clinical trials.
未来方向
There are several future directions for the research on DPC-681. First, further studies are needed to elucidate its mechanism of action and molecular targets. This could provide insights into the development of new drugs for cancer and inflammatory diseases. Second, studies are needed to evaluate the potential toxicity and side effects of DPC-681. This could help determine its safety for clinical trials. Third, studies are needed to evaluate the efficacy of DPC-681 in animal models of cancer and inflammatory diseases. This could provide preclinical data for the development of new drugs. Finally, studies are needed to evaluate the potential of DPC-681 as a lead compound for the development of new drugs with improved potency and selectivity.
合成方法
DPC-681 can be synthesized using various methods, including the reaction of 3-(1,3-dioxan-2-yl)aniline with thiophene-2-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting compound is then purified using column chromatography to obtain pure DPC-681. Other methods include the reaction of 3-(1,3-dioxan-2-yl)aniline with thiophene-2-carboxamide in the presence of a base and a solvent.
科学研究应用
DPC-681 has shown potential applications in the field of drug discovery. It has been reported to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the growth of human glioblastoma cells. In addition, DPC-681 has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that DPC-681 could be a potential candidate for the development of new drugs for cancer and inflammatory diseases.
属性
产品名称 |
N-[3-(1,3-dioxan-2-yl)phenyl]-2-thiophenecarboxamide |
|---|---|
分子式 |
C15H15NO3S |
分子量 |
289.4 g/mol |
IUPAC 名称 |
N-[3-(1,3-dioxan-2-yl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H15NO3S/c17-14(13-6-2-9-20-13)16-12-5-1-4-11(10-12)15-18-7-3-8-19-15/h1-2,4-6,9-10,15H,3,7-8H2,(H,16,17) |
InChI 键 |
BIVHKXOESNLHLX-UHFFFAOYSA-N |
SMILES |
C1COC(OC1)C2=CC(=CC=C2)NC(=O)C3=CC=CS3 |
规范 SMILES |
C1COC(OC1)C2=CC(=CC=C2)NC(=O)C3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



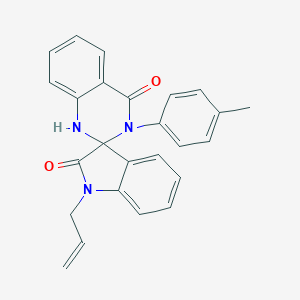
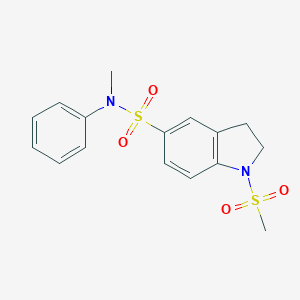
![3-amino-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B299686.png)
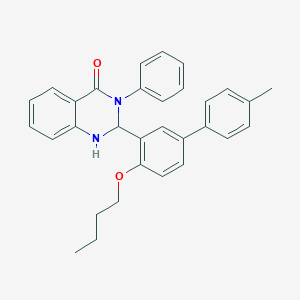
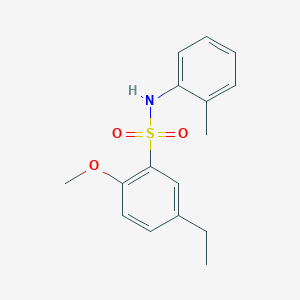
![5-bromo-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide](/img/structure/B299691.png)
![Methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B299693.png)
![2-chloro-4,5-difluoro-N-(2-{[(2-phenoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B299694.png)
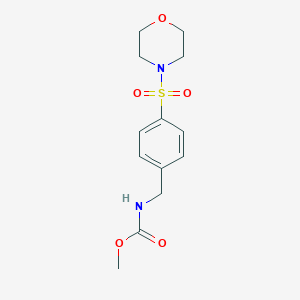
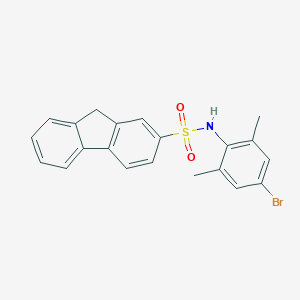
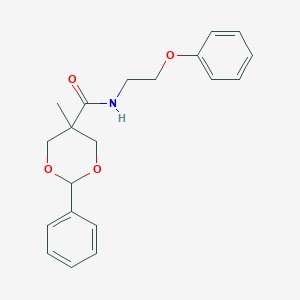
![N-[2-(4-cyclohexylphenoxy)ethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B299703.png)
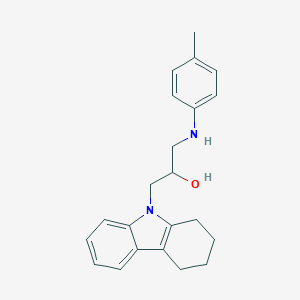
![N-(2-methylphenyl)-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide](/img/structure/B299707.png)